Verified Chemical Structure and Purity for Reliable Synthetic Outcomes
The 1H NMR spectrum of 4-(Pyrimidin-5-yl)morpholine in CDCl3 provides definitive peaks at δ 8.74 (s, 1H), 8.37 (s, 2H), 3.91-3.88 (m, 4H), and 3.25-3.22 (m, 4H), confirming its exact structure and high purity . Commercial suppliers standardly provide material with ≥95% purity (GC/HPLC), with detailed batch-specific certificates of analysis (CoA) available . This level of analytical rigor is not guaranteed for all generic pyrimidine-morpholine building blocks and ensures reproducibility in multi-step syntheses.
| Evidence Dimension | Analytical Purity and Identity Verification |
|---|---|
| Target Compound Data | ≥95% purity (GC/HPLC); NMR: 1H NMR (400 MHz, CDCl3) δ 8.74 (s, 1H), 8.37 (s, 2H), 3.91-3.88 (m, 4H), 3.25-3.22 (m, 4H). |
| Comparator Or Baseline | Unspecified 'building block' grade analogs may lack defined purity or full analytical characterization, risking synthetic failure. |
| Quantified Difference | Defined purity threshold of ≥95% vs. unknown; verifiable NMR spectrum vs. absent or unverified. |
| Conditions | Standard analytical methods (GC, HPLC, NMR). |
Why This Matters
Procuring material with verified identity and high purity is the first and most critical step in ensuring the success of any chemical synthesis or biological assay, directly impacting yield, reproducibility, and the validity of downstream results.
